molecular formula C3H8 B3334546 Propane-1,1,1,2,3,3,3-d7 CAS No. 92565-91-8

Propane-1,1,1,2,3,3,3-d7

Cat. No.: B3334546
CAS No.: 92565-91-8
M. Wt: 51.14 g/mol
InChI Key: ATUOYWHBWRKTHZ-YYWVXINBSA-N
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Description

Propane-1,1,1,2,3,3,3-d7, also known as Propyl Hydride, is a stable isotope of propane . It has a molecular formula of CH3CHDCD3 . The isotopic enrichment is 98 atom % D .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula CH3CHDCD3 . The molecule consists of three carbon atoms and eight hydrogen atoms, where seven of the hydrogen atoms are deuterium (D), an isotope of hydrogen .


Physical and Chemical Properties Analysis

This compound is a gas at room temperature . It has a molecular weight of 51.14 . The boiling point is -42.1 °C (lit.) .

Safety and Hazards

Propane-1,1,1,2,3,3,3-d7 is a flammable gas and should be handled with care . It is packaged at atmospheric pressure and is best handled with a vacuum line . It should be stored at room temperature and is stable if stored under recommended conditions .

Properties

IUPAC Name

1,1,1,2,3,3,3-heptadeuteriopropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8/c1-3-2/h3H2,1-2H3/i1D3,2D3,3D
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATUOYWHBWRKTHZ-YYWVXINBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C(C([2H])([2H])[2H])C([2H])([2H])[2H]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440970
Record name Propane-1,1,1,2,3,3,3-d7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

51.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92565-91-8
Record name Propane-1,1,1,2,3,3,3-d7
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Propane-1,1,1,2,3,3,3-D7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propane-1,1,1,2,3,3,3-d7
Reactant of Route 2
Propane-1,1,1,2,3,3,3-d7
Reactant of Route 3
Propane-1,1,1,2,3,3,3-d7
Reactant of Route 4
Propane-1,1,1,2,3,3,3-d7
Reactant of Route 5
Propane-1,1,1,2,3,3,3-d7
Reactant of Route 6
Propane-1,1,1,2,3,3,3-d7

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